10-Aminodecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 10-Aminodecanoic acid has been explored through various methods. For instance, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids demonstrates the complexity and precision required in synthesizing specific fatty acid derivatives, which can serve as analogs or precursors for studying 10-Aminodecanoic acid synthesis (Abad, Fabriàs, & Camps, 2000). Another example is the asymmetric syntheses of cutin monomers, highlighting the intricate steps involved in producing specific stereochemical configurations of fatty acids (Ahmed et al., 2003).
Molecular Structure Analysis
The molecular structure of 10-Aminodecanoic acid and related compounds is critical for understanding their chemical behavior. Studies on amino acid derivatives like [closo-1-CB9H8-1-COO-10-NH3]- have provided insights into the electronic structures and reactivity patterns of these compounds, which can inform the understanding of 10-Aminodecanoic acid's molecular structure (Ringstrand et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 10-Aminodecanoic acid derivatives have been explored in several studies. For instance, the synthesis and properties of poly(amide-imide)s derived from ω-amino acids and aromatic diamines indicate how structural modifications can impact the material properties of related compounds (Hsiao, Yang, & Wu, 1994).
Scientific Research Applications
Food and Quality Control : Duong et al. (2020) developed a method using capillary electrophoresis with capacitively coupled contactless conductivity detection for determining free amino acids, including 10-Aminodecanoic acid, in royal jelly based dietary supplements. This method is significant for food and quality control activities, particularly in settings with modest infrastructure (Duong et al., 2020).
Protein Synthesis and Engineering : Chin (2017) discusses the expansion of the genetic code to include new amino acids, like 10-Aminodecanoic acid, which transforms the study and manipulation of proteins. This expansion is crucial for probing, imaging, and controlling protein function, and for engineering precise therapeutics (Chin, 2017).
Asymmetric Synthesis in Medicinal Chemistry : Fu et al. (2020) report the asymmetric synthesis of (S)-α-(octyl)glycine, a derivative of 10-Aminodecanoic acid, highlighting its importance in medicinal chemistry and drug design. Their method shows high yield and diastereoselectivity, indicating its potential for large-scale synthesis of 10-Aminodecanoic acid derivatives (Fu et al., 2020).
Biosynthesis in Polymer Industry : Ahsan et al. (2018) describe the biosynthesis of ω-Aminododecanoic acid, related to 10-Aminodecanoic acid, from renewable sources. This process is significant for the polymer industry, especially for producing Nylon 12, a high-performance bioplastic (Ahsan et al., 2018).
Polymerization Processes : Ajima et al. (1985) explored the polymerization of 10-hydroxydecanoic acid by forming ester bonds using polyethylene glycol-modified lipase. This research is relevant to the development of new materials and has applications in the field of biotechnology (Ajima et al., 1985).
Safety And Hazards
properties
IUPAC Name |
10-aminodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQWYHSQICPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-05-4 | |
Record name | Decanoic acid, 10-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27306-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20156876 | |
Record name | 10-Aminodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Aminodecanoic acid | |
CAS RN |
13108-19-5 | |
Record name | 10-Aminodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13108-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Aminodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Aminodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-aminodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-AMINODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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